2-Propoxyquinoline
Description
Significance of the Quinoline (B57606) Scaffold in Organic and Medicinal Chemistry Research
The quinoline scaffold is widely recognized as a "privileged structure" in medicinal chemistry. nih.govtandfonline.com This term signifies its recurring presence in molecules that exhibit a wide range of pharmacological activities. nih.govorientjchem.org The versatility of the quinoline nucleus allows it to be a key component in the development of drugs with antibacterial, antimalarial, anticancer, anti-inflammatory, and antiviral properties. nih.govorientjchem.org Its unique structural features provide a foundation for designing and synthesizing novel bioactive compounds. orientjchem.org
In organic chemistry, the quinoline ring's reactivity and planar, aromatic structure make it a versatile building block for creating complex molecules. numberanalytics.com It can participate in various chemical reactions, including electrophilic substitution and nucleophilic addition. numberanalytics.com This reactivity is harnessed to produce not only pharmaceuticals but also agrochemicals like pesticides and herbicides, as well as materials such as dyes and pigments. numberanalytics.com The development of organic semiconductors and optoelectronic devices also utilizes the distinct electronic properties of quinoline and its derivatives. fiveable.me
Rationale for Investigating Alkoxyquinoline Derivatives
The investigation into alkoxyquinoline derivatives, such as 2-Propoxyquinoline, is driven by the goal of modifying and enhancing the properties of the core quinoline structure. The introduction of an alkoxy group (a hydrocarbon chain linked by an oxygen atom) can significantly influence the molecule's physical, chemical, and biological characteristics.
Modifications to the quinoline scaffold are extensively studied to improve pharmacological properties, including solubility, bioavailability, and selectivity. orientjchem.org By adding functional groups like the propoxy group at specific positions on the quinoline ring, researchers can fine-tune the molecule's electronic and steric properties. This strategic modification can lead to compounds with enhanced efficacy and potentially novel mechanisms of action. orientjchem.org For instance, the ability of quinoline derivatives to be combined with other heterocyclic structures makes them a versatile scaffold for developing new therapeutic agents designed to overcome challenges like drug resistance. orientjchem.orgnih.gov The exploration of such derivatives is crucial for expanding the chemical space available for drug discovery and materials science applications. researchgate.net
Historical Context of Quinoline Derivative Research and Development
The history of quinoline research dates back to 1834, when it was first isolated from coal tar by Friedlieb Ferdinand Runge. wikipedia.orgnih.govresearchgate.net A significant milestone in its history was its connection to the antimalarial alkaloid, quinine (B1679958). In 1842, French chemist Charles Gerhardt obtained a similar compound by distilling quinine. wikipedia.org This link spurred extensive research into quinoline-based compounds for treating malaria, especially after quinine itself was extracted from the bark of the Cinchona tree in 1820. researchgate.netwikipedia.org
The development of synthetic methods to create the quinoline core was a major focus of 19th and 20th-century organic chemistry. Key named reactions were established, which remain fundamental to organic synthesis today.
Table 1: Key Historical Syntheses of Quinoline
| Synthesis Name | Year Developed (Approx.) | Reactants |
| Skraup Synthesis | 1880 | Aniline (B41778), glycerol (B35011), sulfuric acid, and an oxidizing agent (e.g., nitrobenzene) numberanalytics.com |
| Doebner-von Miller | 1881 | Aniline derivative, α,β-unsaturated carbonyl compound numberanalytics.com |
| Combes Synthesis | 1888 | Anilines, β-diketones wikipedia.org |
| Conrad-Limpach | 1887 | Anilines, β-ketoesters wikipedia.org |
| Friedländer Synthesis | 1882 | 2-aminobenzaldehyde or related ketone, compound with a methylene (B1212753) group alpha to a carbonyl |
| Gould-Jacobs Reaction | 1939 | Aniline, ethyl ethoxymethylenemalonate wikipedia.org |
This foundational work paved the way for the creation of a vast library of quinoline derivatives. The 20th century saw the development of numerous synthetic quinoline-based drugs that have had a profound impact on global health. nih.gov
Table 2: Notable Quinoline-Based Drugs and Their Introduction
| Drug Name | Class | Primary Use |
| Quinine | Natural Alkaloid | Antimalarial nih.govresearchgate.net |
| Chloroquine | 4-Aminoquinoline | Antimalarial nih.govresearchgate.net |
| Primaquine | 8-Aminoquinoline | Antimalarial nih.govresearchgate.net |
| Ciprofloxacin | Fluoroquinolone | Antibacterial nih.gov |
| Bedaquiline | Diarylquinoline | Anti-tubercular nih.gov |
| Topotecan | Camptothecin analog | Anticancer nih.gov |
The continuous evolution of synthetic techniques and a deeper understanding of structure-activity relationships ensure that quinoline and its derivatives, including this compound, remain a vibrant and productive area of chemical research. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-propoxyquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c1-2-9-14-12-8-7-10-5-3-4-6-11(10)13-12/h3-8H,2,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNWTYSZJLCDUDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=NC2=CC=CC=C2C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90343372 | |
| Record name | 2-Propoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90343372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
945-83-5 | |
| Record name | 2-Propoxyquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=945-83-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90343372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Propoxyquinoline and Its Analogues
Classical and Contemporary Approaches to Quinoline (B57606) Core Synthesis
The quinoline scaffold is a prominent heterocyclic motif, and numerous methods for its synthesis have been developed over more than a century. tandfonline.comresearchgate.net These range from traditional name reactions to modern, more efficient catalytic processes.
Cyclization Reactions for Quinoline Formation
Classical methods for quinoline synthesis are primarily cyclization reactions that construct the quinoline ring from simpler acyclic or aromatic precursors. These enduring strategies, though sometimes requiring harsh conditions, are fundamental in organic chemistry. tandfonline.comnih.gov Notable examples include the Skraup, Friedländer, Doebner-von Miller, and Combes syntheses. tandfonline.comiipseries.org
The Skraup synthesis involves the reaction of an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. iipseries.org The Friedländer synthesis offers a more direct route through the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. iipseries.orgijpsjournal.com The Doebner-von Miller reaction is a variation that uses α,β-unsaturated carbonyl compounds, generated in situ from aldehydes or ketones. ijpsjournal.com These classical syntheses often suffer from drawbacks such as high temperatures, the use of hazardous reagents, and sometimes low yields or poor regioselectivity. researchgate.netnih.gov
Contemporary approaches have introduced milder and more selective methods. Electrophilic cyclization of N-(2-alkynyl)anilines using reagents like iodine monochloride (ICl) or bromine (Br₂) provides a route to 3-haloquinolines under gentle conditions. nih.gov Additionally, transition-metal-catalyzed cyclizations, such as those employing rhodium or ruthenium catalysts, have been developed for the regioselective synthesis of quinoline derivatives from anilines and other starting materials like alkynyl esters or diols. mdpi.com
Table 1: Comparison of Classical Quinoline Synthesis Methods
| Synthesis Name | Reactants | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Skraup | Aniline, glycerol, sulfuric acid, oxidizing agent | High temperature | Uses simple starting materials | Harsh conditions, low yield for substituted anilines |
| Friedländer | o-Aminoaryl aldehyde/ketone, α-methylene compound | Acid or base catalysis | Good yields, versatile | Precursor o-aminoaryl carbonyls can be hard to access |
| Doebner-von Miller | Aniline, α,β-unsaturated carbonyl compound | Strong acid | One-pot synthesis from simple aldehydes/ketones | Often produces complex mixtures, harsh conditions |
| Combes | Aniline, β-diketone | Acid catalysis | Forms 2,4-disubstituted quinolines | Requires strong acid, limited to specific substitution patterns |
| Conrad-Limpach | Aniline, β-ketoester | Thermal cyclization | Yields 4-quinolones or 2-quinolones based on temperature | High temperatures required, potential for mixed products |
Multicomponent Reactions (MCRs) for Diversification and Efficiency
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, have become a powerful tool for synthesizing diverse quinoline derivatives efficiently. rsc.orgrsc.org MCRs are distinguished by their high atom economy, operational simplicity, and ability to quickly generate complex molecular structures without isolating intermediates. rsc.orgrsc.org
Several MCRs, including the Povarov, Gewald, and Ugi reactions, have been adapted for quinoline synthesis. rsc.org For instance, a one-pot, three-component coupling of an aromatic amine, an aldehyde, and an alkyne can yield 2,4-disubstituted quinoline derivatives. tandfonline.com These reactions can be catalyzed by various agents, including iron, copper, iodine, or acids, and can sometimes proceed without any catalyst. rsc.org The use of MCRs allows for significant structural diversity by simply varying the starting components, making it a highly adaptable strategy for creating libraries of quinoline analogues. rsc.orgrsc.org
Targeted Synthesis of 2-Substituted Quinoline Derivatives
While core synthesis provides the fundamental quinoline structure, the preparation of 2-propoxyquinoline requires specific methods to introduce the propoxy group at the desired position.
Strategies for Introducing the Propoxy Group at the 2-Position
The introduction of an alkoxy group, such as propoxy, at the 2-position of the quinoline ring is typically achieved through nucleophilic substitution or by building the ring with the substituent already in place.
One direct method involves the O-alkylation of the corresponding quinolin-2-one (also known as carbostyril). The quinolin-2-one tautomer can be deprotonated to form an ambident nucleophile, which can then be reacted with a propyl halide (e.g., propyl bromide or iodide). For example, the reaction of 4-hydroxyquinolin-2-one with alkyl iodides in the presence of a silver carbonate (Ag₂CO₃) catalyst can produce 2,4-dialkoxyquinolines. mdpi.com A specific synthesis of 6-(1H-imidazol-1-ylmethyl)-4-methyl-2-propoxyquinoline has been documented where a precursor is treated with a solution of sodium in 1-propanol, demonstrating the use of the alcohol itself as the source of the alkoxy group under basic conditions. prepchem.com
Another strategy involves the O-propargylation of 2-substituted-8-hydroxyquinolines, followed by further chemical transformations. tubitak.gov.tr In this method, 8-hydroxyquinoline (B1678124) derivatives are reacted with propargyl bromide to attach a propargyloxy group, illustrating a general approach for introducing oxygen-linked side chains. tubitak.gov.tr
Furthermore, palladium-catalyzed reactions have been developed for the de novo synthesis of 2-alkoxyquinolines from N-(2-iodophenyl)-N-tosyl-1,3-butadiynamides and primary alcohols, including propanol. researchgate.net This cascade reaction assembles the quinoline core while simultaneously incorporating the alkoxy group from the alcohol solvent/reagent. researchgate.net
Table 2: Methodologies for Introducing a 2-Propoxy Group
| Method | Precursor | Reagents | Key Features |
|---|---|---|---|
| O-Alkylation | Quinolin-2-one | 1-Propanol, Sodium prepchem.com or Propyl halide, Base (e.g., K₂CO₃, Ag₂CO₃) mdpi.com | Direct functionalization of the pre-formed quinolone ring. |
| Williamson Ether Synthesis Analogue | 2-Chloroquinoline | Sodium propoxide | Classical nucleophilic aromatic substitution. |
| Palladium-Catalyzed Cascade | N-(2-iodophenyl)-N-tosyl-1,3-butadiynamide | 1-Propanol, Pd catalyst | Builds the quinoline ring and introduces the propoxy group in one process. researchgate.net |
| Cooperative Catalysis | 2-Aminobenzaldehyde, Propyl-containing alkyne | CuI, Pyrrolidine | An addition/cycloisomerization cascade to form 2-substituted quinolines. organic-chemistry.org |
Chemo- and Regioselectivity in this compound Synthesis
Achieving high chemo- and regioselectivity is a critical challenge in the synthesis of this compound and its analogues.
Chemoselectivity refers to the preferential reaction of a reagent with one of two or more different functional groups. slideshare.net A primary example in this context is the O-alkylation versus N-alkylation of quinolin-2-ones. The quinolin-2-one anion is an ambident nucleophile, meaning it can be alkylated at either the oxygen or the nitrogen atom. To selectively obtain the O-alkylated product (this compound) over the N-alkylated isomer, specific reaction conditions are necessary. The choice of solvent, counter-ion, and catalyst can significantly influence the outcome. For instance, palladium catalysis using specific phosphine (B1218219) ligands has been shown to highly favor O-benzylation of 2-quinolinones, a principle that can be extended to other alkylations. researchgate.net
Regioselectivity concerns the preferential bond formation at one position over other possible positions. durgapurgovtcollege.ac.in During the initial synthesis of the quinoline core, regioselectivity determines the substitution pattern of the final product. For example, the cyclization of an unsymmetrically substituted aniline in a Skraup or Friedländer synthesis can potentially lead to two different regioisomers. nih.gov In the electrophilic cyclization of 3-methoxyaniline derivatives, a mixture of ortho- and para-cyclization products was observed, highlighting the challenge of controlling regioselectivity. nih.gov Modern catalytic methods often provide superior regiocontrol compared to classical syntheses. For instance, a copper-catalyzed three-component reaction of aryl aldehydes, anilines, and acrylic acid showed excellent regioselectivity for the synthesis of 2-substituted quinolines. organic-chemistry.org
Green Chemistry Principles in this compound Synthesis
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of quinolines to reduce environmental impact. tandfonline.comnih.gov These approaches focus on minimizing waste, avoiding hazardous substances, and improving energy efficiency. tandfonline.com
Key green strategies include:
Use of Green Solvents: Replacing toxic organic solvents with environmentally benign alternatives like water, ethanol (B145695), or ionic liquids. tandfonline.com Water has been successfully used as a solvent for the one-pot synthesis of various quinoline derivatives. tandfonline.comacs.org
Microwave-Assisted Synthesis: Utilizing microwave irradiation to accelerate reaction rates, often leading to shorter reaction times, cleaner reactions, and higher yields compared to conventional heating. researchgate.nettandfonline.com Microwave-assisted Skraup and Friedländer syntheses have been reported. tandfonline.comtandfonline.com
Solvent-Free Reactions: Conducting reactions without a solvent medium reduces waste and simplifies purification. tandfonline.com
Use of Recyclable or Biodegradable Catalysts: Employing catalysts such as titania nanoparticles, choline (B1196258) hydroxide, or p-toluenesulfonic acid (p-TSA) that are less toxic and can be recovered and reused. tandfonline.comtandfonline.com
Multicomponent Reactions (MCRs): As mentioned earlier, MCRs are inherently green as they increase efficiency and reduce the number of synthetic steps and purification processes required. tandfonline.com
Table 3: Application of Green Chemistry Principles in Quinoline Synthesis
| Green Principle | Application in Quinoline Synthesis | Example | Reference |
|---|---|---|---|
| Alternative Solvents | Use of water or ethanol instead of hazardous organic solvents. | One-pot synthesis of tetrahydrobenzo[h] rsc.orgCurrent time information in Bangalore, IN.thiazolo[4,5-b]quinolin-9-one in a water:ethanol mixture. | tandfonline.com |
| Energy Efficiency | Microwave irradiation to reduce reaction times and energy consumption. | Microwave-assisted Skraup reaction using glycerol and catalytic H₂SO₄ in water. | tandfonline.com |
| Benign Catalysts | Use of recyclable and non-toxic catalysts. | ZnO-catalyzed synthesis in an aqueous medium. | tandfonline.com |
| Atom Economy | Multicomponent reactions to maximize the incorporation of starting materials into the final product. | One-pot, three-component synthesis of 2,4-disubstituted quinolones catalyzed by MOF-5. | tandfonline.com |
| Solvent-Free Conditions | Performing reactions without a solvent to minimize waste. | Bronsted acid-catalyzed cyclization of N-alkyl anilines with alkynes under solvent-free conditions. | tandfonline.com |
Advanced Synthetic Protocols and Methodological Innovations
The synthesis of this compound and its analogues has evolved significantly beyond classical methods, embracing advanced protocols that offer greater efficiency, selectivity, and molecular diversity. These innovations prioritize the development of novel catalytic systems, cascade reactions, and multicomponent strategies to construct and functionalize the quinoline core.
A notable advancement involves the de novo assembly of the quinoline scaffold, which circumvents the limitations of traditional methods like the alkylation of 2-quinolones. mdpi.com One such innovative strategy is a palladium-catalyzed cascade reaction that utilizes N-(2-iodophenyl)-N-tosyl-1,3-butadiynamides and primary alcohols as nucleophiles. mdpi.comresearchgate.net This approach allows for the single-batch transformation into diversely functionalized 4-alkenyl 2-alkoxyquinolines under mild conditions. mdpi.com The reaction proceeds effectively with a variety of primary alcohols, demonstrating the versatility of this protocol for creating a library of 2-alkoxyquinoline derivatives.
Another key area of innovation lies in the application of multicomponent reactions (MCRs), which enable the construction of complex molecular architectures in a single step from multiple starting materials. researchgate.net For instance, zinc-based metal-organic frameworks (MOFs) have been used to catalyze three-component coupling reactions of aromatic amines, aldehydes, and alkynes to produce 2,4-disubstituted quinolines with excellent yields under solvent-free conditions. rsc.org Similarly, palladium-catalyzed three-component tandem reactions of 2-aminobenzonitriles, arylboronic acids, and ketones have been developed to synthesize polysubstituted quinolines, showcasing high functional group tolerance. researchgate.netrsc.org These MCRs are prized for their high atom economy and their ability to introduce significant structural diversity. rsc.org
Transition-metal-catalyzed C-H activation has also emerged as a powerful tool for quinoline synthesis. researchgate.netsigmaaldrich.com This method streamlines synthetic pathways by eliminating the need for pre-functionalized substrates. sigmaaldrich.com For example, palladium-catalyzed C-H activation/C-C bond formation followed by intramolecular cyclization has been successfully employed to create quinolin-2(1H)-ones, which are direct precursors to 2-alkoxyquinolines. researchgate.net Furthermore, 2-alkoxyquinolines themselves have found a crucial role as ligands in enabling challenging palladium-catalyzed C(sp³)–H bond functionalizations. mdpi.comnih.gov
The quest for enantioselectivity has led to the exploration of biocatalysis. A highly enantioselective biocatalytic dynamic kinetic resolution (DKR) of 2-(quinoline-8-yl)benzaldehydes using commercial ketoreductases (KREDs) has been described. researchgate.net This method allows for the synthesis of both atropoisomers of the resulting chiral alcohols with excellent enantiomeric excess by selecting the appropriate biocatalyst. researchgate.net Such biocatalytic approaches represent a frontier in creating stereochemically complex quinoline derivatives.
The table below summarizes findings from a palladium-catalyzed cascade synthesis of 4-alkenyl 2-alkoxyquinolines, demonstrating the scope of the alcohol nucleophile. mdpi.com
| Entry | Butadiynamide Starting Material | Alcohol Nucleophile | Catalyst System | Solvent / Temp | Product | Yield | Reference |
|---|---|---|---|---|---|---|---|
| 1 | N-(2-iodophenyl)-N-tosyl-4-phenylbuta-1,3-diynamide | Propan-1-ol | XantPhosPdCl2, Cs2CO3 | THF / 70 °C | 4-((E)-2-phenylvinyl)-2-propoxyquinoline | 85% | mdpi.com |
| 2 | N-(2-iodophenyl)-N-tosyl-4-phenylbuta-1,3-diynamide | Ethanol | XantPhosPdCl2, Cs2CO3 | THF / 70 °C | 2-ethoxy-4-((E)-2-phenylvinyl)quinoline | 88% | mdpi.com |
| 3 | N-(2-iodophenyl)-N-tosyl-4-phenylbuta-1,3-diynamide | Butan-1-ol | XantPhosPdCl2, Cs2CO3 | THF / 70 °C | 2-butoxy-4-((E)-2-phenylvinyl)quinoline | 86% | mdpi.com |
| 4 | N-(2-iodophenyl)-N-tosyl-4-(trimethylsilyl)buta-1,3-diynamide | Propan-1-ol | XantPhosPdCl2, Cs2CO3 | THF / 70 °C | 2-propoxy-4-((E)-2-(trimethylsilyl)vinyl)quinoline | 81% | mdpi.com |
| 5 | N-(5-chloro-2-iodophenyl)-N-tosyl-4-phenylbuta-1,3-diynamide | Propan-1-ol | XantPhosPdCl2, Cs2CO3 | THF / 70 °C | 7-chloro-4-((E)-2-phenylvinyl)-2-propoxyquinoline | 90% | mdpi.com |
The following table presents key details from the synthesis of 4-propoxy-2-arylquinoline analogues, which involves a multi-step process including a Claisen condensation to form the quinoline core. escholarship.orgnih.gov
| Starting Materials | Key Reaction Step | Reagents and Conditions | Intermediate/Product | Yield | Reference |
|---|---|---|---|---|---|
| 4,5-dimethoxy-2-aminoacetophenone, p-chlorobenzoyl chloride | Amide Formation | Et3N, THF, 0 °C to rt | N-(2-acetyl-4,5-dimethoxyphenyl)-4-chlorobenzamide | 85% | escholarship.orgnih.gov |
| N-(2-acetyl-4,5-dimethoxyphenyl)-4-chlorobenzamide | Claisen Condensation (Cyclization) | NaOH, dry dioxane, reflux (110 °C) | 2-(4-chlorophenyl)-6,7-dimethoxyquinolin-4-ol | 80% | escholarship.orgnih.gov |
| 2-(4-chlorophenyl)-6,7-dimethoxyquinolin-4-ol, 1-Bromo-3-chloropropane | O-Alkylation | KI, KOH, dry DMF, rt | 4-(3-chloropropoxy)-2-(4-chlorophenyl)-6,7-dimethoxyquinoline | 82% | escholarship.orgnih.gov |
| 4-(3-chloropropoxy)-2-(4-chlorophenyl)-6,7-dimethoxyquinoline, 1-methylpiperazine | Amination | KI, K2CO3, dry DMF, reflux (90 °C) | 2-(4-chlorophenyl)-6,7-dimethoxy-4-(3-(4-methylpiperazin-1-yl)propoxy)quinoline | 71% | escholarship.orgnih.gov |
Chemical Reactivity and Transformation Studies of 2 Propoxyquinoline
Electrophilic Aromatic Substitution Reactions on the Quinoline (B57606) Ring
Electrophilic Aromatic Substitution (EAS) is a fundamental reaction class for aromatic compounds. numberanalytics.com The mechanism typically involves the attack of an electrophile on the electron-rich aromatic ring to form a resonance-stabilized carbocation, known as an arenium ion, followed by the loss of a proton to restore aromaticity. liu.edumasterorganicchemistry.com In quinoline, the benzene (B151609) ring is more susceptible to electrophilic attack than the electron-deficient pyridine (B92270) ring. Electrophilic substitution on the quinoline ring generally occurs at positions 5 and 8. orientjchem.org
The 2-propoxy group, being an electron-donating group, activates the quinoline ring system. However, electrophilic attack still preferentially occurs on the carbocyclic (benzene) ring. Common electrophilic substitution reactions include nitration, halogenation, and sulfonation. For instance, nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺) as the active electrophile. masterorganicchemistry.comgoogle.com
| Reaction | Reagents | Position of Substitution | Product |
| Nitration | HNO₃ / H₂SO₄ | 5- and 8- | 5-Nitro-2-propoxyquinoline and 8-Nitro-2-propoxyquinoline |
| Sulfonation | SO₃ / H₂SO₄ | 8- | 2-Propoxyquinoline-8-sulfonic acid |
| Bromination | Br₂ / FeBr₃ | 5- and 8- | 5-Bromo-2-propoxyquinoline and 8-Bromo-2-propoxyquinoline |
Nucleophilic Substitution Reactions and Their Applications
The presence of the nitrogen atom makes the pyridine ring of quinoline electron-deficient, particularly at the C2 and C4 positions. This facilitates nucleophilic substitution, where the 2-propoxy group can act as a leaving group. orientjchem.org This reactivity is instrumental in synthesizing a variety of 2-substituted quinoline derivatives.
A significant application is the synthesis of 2-aminoquinolines, which can be prepared through the displacement of the 2-alkoxy group by amines. researchgate.netresearchgate.net Similarly, reaction with organometallic reagents like Grignard or organolithium compounds can introduce new carbon-carbon bonds at the 2-position, although these strong bases can also react in other ways. saskoer.caorganicchemistrytutor.com
| Nucleophile | Reagent Example | Product Type |
| Amine | R-NH₂ | 2-Aminoquinoline derivative |
| Thiol | R-SH | 2-Thioetherquinoline derivative |
| Alkoxide | R'-O⁻ | 2-Alkoxyquinoline derivative (ether exchange) |
| Organometallic | R-MgBr (Grignard) | 2-Alkyl/Aryl-quinoline derivative |
Oxidation and Reduction Pathways of the Quinoline Nucleus
The two rings of the quinoline nucleus exhibit different susceptibilities to oxidation and reduction. The pyridine ring is relatively resistant to oxidation but can be readily reduced. orientjchem.org Conversely, the benzene ring is more prone to oxidation.
Reduction: The pyridine part of the quinoline ring can be selectively reduced to give 1,2,3,4-tetrahydroquinolines. wikipedia.org This is commonly achieved through catalytic hydrogenation or by using reducing agents like sodium borohydride (B1222165) with acid or hydrosilanes with a catalyst. researchgate.net For this compound, this reaction yields 2-propoxy-1,2,3,4-tetrahydroquinoline.
Oxidation: Strong oxidizing agents such as potassium permanganate (B83412) or nitric acid can cause oxidative cleavage of the benzene ring to yield pyridine-2,3-dicarboxylic acid, also known as quinolinic acid. orientjchem.orgwikipedia.org The pyridine ring, including the C2-substituent, remains intact under these conditions. In contrast, the dehydrogenation of a 2-propoxy-1,2,3,4-tetrahydroquinoline derivative can be performed using reagents like manganese dioxide (MnO₂) to restore the aromatic quinoline ring. beilstein-journals.org
| Transformation | Reagents | Product |
| Reduction | H₂ / Pd/C or PhMe₂SiH / EtOH, Au/TiO₂ researchgate.net | 2-Propoxy-1,2,3,4-tetrahydroquinoline |
| Oxidation | KMnO₄, heat | Pyridine-2,3-dicarboxylic acid |
| Dehydrogenation | MnO₂ | This compound (from tetrahydro derivative) beilstein-journals.org |
Reactions Involving the Propoxy Side Chain
The primary reaction involving the propoxy side chain is the cleavage of the ether linkage. This dealkylation reaction typically requires strong acid catalysts, such as hydrobromic acid (HBr) or hydroiodic acid (HI), and elevated temperatures. The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion on the propyl group, leading to the formation of 2-quinolinone (also known as carbostyril) and a propyl halide. This transformation is a key method for converting 2-alkoxyquinolines into their corresponding 2-quinolone analogs.
Rearrangement Reactions and Their Mechanistic Insights
While the Claisen rearrangement is a well-known reaction for aryl allyl ethers, scirp.org saturated alkoxyquinolines like the 2-propoxy derivative can undergo different types of rearrangements, particularly under photochemical conditions. Studies on related 4-alkoxyquinoline 1-oxides have shown that irradiation can lead to complex rearrangements. nii.ac.jp The proposed mechanism involves the formation of highly reactive intermediates, such as oxazepine derivatives, which then rearrange to form various substituted quinolones and indole (B1671886) derivatives. nii.ac.jp These reactions highlight the potential for creating complex heterocyclic structures from relatively simple alkoxyquinoline precursors.
Functional Group Interconversions of this compound Derivatives
Functional group interconversions are crucial for elaborating the structure of this compound derivatives into more complex target molecules. ontosight.ai Following an initial reaction, such as the electrophilic nitration described in section 3.1, the newly introduced functional group can be transformed. For example, a nitro group on the quinoline ring can be reduced to an amino group using various reducing agents, such as tin(II) chloride or catalytic hydrogenation. This resulting amino-2-propoxyquinoline can then serve as a precursor for further reactions, including diazotization followed by substitution, or acylation to form amides. Such synthetic sequences allow for the systematic construction of a wide array of polysubstituted quinolines. google.comajol.info
Spectroscopic Characterization Techniques for Structural Elucidation of 2 Propoxyquinoline
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei. nih.gov For 2-Propoxyquinoline, ¹H and ¹³C NMR, along with two-dimensional (2D) NMR experiments, provide a detailed map of the proton and carbon skeletons and their interconnections. github.ioresearchgate.net
¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays characteristic signals corresponding to the protons of the quinoline (B57606) ring and the propoxy side chain. The aromatic protons of the quinoline moiety typically appear in the downfield region, while the aliphatic protons of the propoxy group are found in the upfield region. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals are critical for assigning each proton to its specific position in the molecule.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. oregonstate.edu It reveals distinct signals for each unique carbon atom in this compound, including the carbons of the quinoline ring and the propoxy chain. rsc.orgresearchgate.net The chemical shifts in the ¹³C NMR spectrum are indicative of the electronic environment of each carbon atom.
2D NMR Spectroscopy: To unambiguously assign the ¹H and ¹³C signals and to establish the connectivity between different parts of the molecule, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed. nanalysis.comulethbridge.caucsb.edu COSY spectra reveal proton-proton couplings, helping to identify adjacent protons within the quinoline ring and the propoxy chain. researchgate.net HSQC spectra correlate directly bonded proton and carbon atoms, providing definitive assignments for the carbon signals based on their attached protons. nanalysis.com
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C2 | - | ~162.0 |
| C3 | ~6.8 | ~108.0 |
| C4 | ~8.0 | ~138.0 |
| C4a | - | ~127.0 |
| C5 | ~7.7 | ~129.0 |
| C6 | ~7.4 | ~126.0 |
| C7 | ~7.6 | ~129.0 |
| C8 | ~7.9 | ~148.0 |
| C8a | - | ~122.0 |
| O-CH₂ | ~4.4 | ~70.0 |
| CH₂-CH₂ | ~1.9 | ~22.0 |
| CH₂-CH₃ | ~1.0 | ~10.0 |
Note: These are predicted values and may vary slightly based on the solvent and experimental conditions.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Infrared (IR) Spectroscopy: The IR spectrum of this compound exhibits characteristic absorption bands corresponding to the stretching and bending vibrations of its constituent bonds. Key absorptions include C-H stretching vibrations from the aromatic quinoline ring and the aliphatic propoxy chain, C=C and C=N stretching vibrations within the quinoline ring system, and C-O stretching of the ether linkage. msu.eduspectroscopyonline.com The presence and position of these bands confirm the presence of the respective functional groups. libretexts.org
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. unina.it The Raman spectrum of this compound would also show bands related to the vibrations of the quinoline and propoxy moieties. wiley.comlbt-scientific.com Aromatic ring vibrations are often strong in Raman spectra, making it a useful tool for characterizing the quinoline core. horiba.com
Interactive Data Table: Key Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Aromatic C-H | Stretching | 3100-3000 |
| Aliphatic C-H | Stretching | 3000-2850 |
| C=C (Aromatic) | Stretching | 1600-1450 |
| C=N (Quinoline) | Stretching | ~1620 |
| C-O (Ether) | Stretching | 1260-1000 |
| Aromatic C-H | Bending (Out-of-plane) | 900-675 |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. libretexts.org
Mass Spectrometry (MS): In a typical mass spectrum of this compound, the molecular ion peak (M⁺) would be observed, corresponding to the intact molecule with a single positive charge. nist.govnist.gov The fragmentation pattern, which results from the breakdown of the molecular ion into smaller charged fragments, can provide valuable structural information. docbrown.info Common fragmentation pathways for this compound might include the loss of the propoxy group or cleavage within the side chain.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio, often to four or more decimal places. chromatographyonline.combioanalysis-zone.comsavemyexams.com This precision allows for the determination of the exact molecular formula of a compound by comparing the measured mass to the calculated masses of possible formulas. miamioh.edu For this compound (C₁₂H₁₃NO), HRMS would confirm its elemental composition, distinguishing it from other isomers or compounds with the same nominal mass.
Interactive Data Table: Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₂H₁₃NO |
| Nominal Mass | 187 amu |
| Exact Mass (Calculated) | 187.0997 |
| Common Fragment Ions (m/z) | [M-C₃H₇]⁺, [M-OC₃H₇]⁺ |
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from the ground state to higher energy excited states. libretexts.orgbioglobax.comsci-hub.se The UV-Vis spectrum of this compound is characterized by absorption bands that arise from π-π* electronic transitions within the aromatic quinoline ring system. msu.edu The positions (λ_max) and intensities (molar absorptivity, ε) of these absorption bands are characteristic of the quinoline chromophore and can be influenced by the presence of the propoxy substituent.
Interactive Data Table: Expected UV-Vis Absorption Maxima for this compound
| Electronic Transition | Expected λ_max (nm) | Solvent |
| π → π* | ~230, ~270, ~315 | Ethanol (B145695) |
Note: These are approximate values and can be influenced by solvent polarity.
X-ray Crystallography for Solid-State Structure Determination
For compounds that can be obtained as single crystals, X-ray crystallography provides the most definitive structural information by mapping the electron density within the crystal lattice. nih.govcam.ac.ukyorku.ca This technique can determine the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. nih.gov A successful X-ray crystallographic analysis of this compound would provide an unambiguous confirmation of its molecular structure and reveal details about its crystal packing.
Computational and Theoretical Chemistry in 2 Propoxyquinoline Research
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT) for Electronic Structure and Reactivity Predictions
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in exploring the electronic characteristics of 2-propoxyquinoline. DFT is a powerful method for analyzing structure-property relationships in organic compounds. These calculations provide a detailed picture of the molecule's electron distribution, which governs its stability, reactivity, and spectroscopic properties.
A key aspect of these studies is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its capacity to accept electrons (electrophilicity). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule can be more easily excited and is generally more reactive.
DFT calculations, often using functionals like B3LYP with basis sets such as 6-31+G(d,p), are also used to compute various reactivity descriptors. These descriptors provide quantitative measures of a molecule's chemical behavior.
Table 1: Key Reactivity Descriptors Calculated via DFT
| Descriptor | Formula | Significance |
| Electronegativity (χ) | χ = -½ (EHOMO + ELUMO) | Measures the power of an atom or molecule to attract electrons towards itself. |
| Chemical Hardness (η) | η = ½ (ELUMO - EHOMO) | Measures the resistance of a molecule to a change in its electron distribution or charge transfer. |
| Chemical Softness (S) | S = 1/η | The reciprocal of hardness; indicates a higher propensity for chemical reactions. |
| Chemical Potential (μ) | μ = -χ | Represents the escaping tendency of electrons from an equilibrium system. |
| Electrophilicity Index (ω) | ω = μ² / 2η | Measures the energy lowering due to maximal electron flow between a donor and an acceptor. |
This table summarizes key global reactivity descriptors derived from HOMO and LUMO energies, providing a framework for predicting the chemical behavior of molecules like this compound.
Furthermore, Time-Dependent DFT (TD-DFT) is employed to predict electronic absorption spectra, helping to understand the electronic transitions within the molecule. These theoretical predictions can be correlated with experimental UV-Vis spectroscopy data to validate the computational models. The calculated transitions, such as π-π* transitions, are characteristic of aromatic systems like the quinoline (B57606) ring.
Molecular Modeling and Docking Studies for Ligand-Target Interactions
Molecular modeling and docking are powerful computational techniques used to predict how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme. This approach is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.
The process begins with obtaining the three-dimensional (3D) structures of both the ligand (this compound) and the target protein. The protein's structure is often sourced from databases like the Protein Data Bank (PDB) or predicted using homology modeling. The ligand's 3D conformation is generated and optimized using computational chemistry software.
Molecular docking simulations then place the ligand into the binding site of the target protein, exploring various possible orientations and conformations. Algorithms calculate the most energetically favorable binding pose, which represents the most likely interaction between the ligand and the protein. The result is a "docked" complex that shows how the ligand fits into the protein's active site.
A key output of docking is the binding affinity, often expressed as a scoring function or binding energy (e.g., in kcal/mol). A lower binding energy generally indicates a more stable and stronger interaction. For instance, in studies of quinoline derivatives as potential inhibitors, compounds with lower binding energies are prioritized for further investigation. One study on 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives identified a compound with a high binding energy of -9.22 kcal/mol against the P-glycoprotein target.
The analysis of the docked complex reveals specific molecular interactions that stabilize the ligand-target binding. These interactions are critical for the ligand's biological activity.
Table 2: Common Types of Ligand-Target Interactions in Docking Studies
| Interaction Type | Description | Key Atoms/Groups Involved |
| Hydrogen Bonds | A strong directional interaction between a hydrogen atom donor (e.g., -OH, -NH) and an acceptor (e.g., O, N). | Amine groups, hydroxyl groups, carbonyl oxygen. |
| Hydrophobic Interactions | Non-polar parts of the ligand and protein associate to minimize contact with water. | Alkyl chains (like the propoxy group), aromatic rings. |
| π-π Stacking | An attractive, noncovalent interaction between aromatic rings. | The quinoline ring and aromatic amino acid residues (e.g., Tyrosine, Phenylalanine, Tryptophan). |
| Cation-π Interactions | An electrostatic interaction between a cation (e.g., protonated nitrogen) and the face of an aromatic ring. | The quinoline nitrogen and aromatic residues. |
| Van der Waals Forces | Weak, short-range electrostatic attractions between uncharged molecules. | All atoms in close proximity. |
This table outlines the fundamental non-covalent interactions that are identified and analyzed in molecular docking simulations to understand the stability of a ligand within a protein's binding site.
For this compound, the quinoline ring is a key pharmacophore. Docking studies on similar quinoline derivatives have shown that the quinoline moiety often engages in π-π stacking interactions with aromatic residues like Tyrosine (Tyr), Tryptophan (Trp), and Phenylalanine (Phe) in the active site of enzymes like acetylcholinesterase. The nitrogen atom of the quinoline ring can also participate in crucial hydrogen bonds or cation-π interactions. The 2-propoxy group, being hydrophobic, would be expected to form hydrophobic interactions within a non-polar pocket of the binding site, potentially contributing to both binding affinity and selectivity.
By visualizing these interactions, researchers can understand structure-activity relationships (SAR), explaining why certain derivatives are more active than others and guiding the design of new, more potent analogues.
Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics
While molecular docking provides a static snapshot of a ligand binding to its target, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. MD simulations are crucial for understanding the conformational flexibility of this compound and the stability of its interactions with a biological target.
The process starts with a ligand-protein complex, often the best-scoring pose from a molecular docking study. This complex is placed in a simulated physiological environment, typically a box of water molecules with ions to mimic physiological salt concentrations. The simulation then calculates the forces between all atoms and uses Newton's laws of motion to predict their subsequent positions and velocities over small, successive time steps (femtoseconds). By running the simulation for an extended period (nanoseconds to microseconds), a trajectory is generated that illustrates how the complex behaves over time.
Conformational Analysis of this compound: MD simulations are used to explore the different shapes, or conformations, that this compound can adopt. The propoxy group attached to the quinoline ring is flexible and can rotate around its single bonds. Conformational analysis identifies the most stable (lowest energy) arrangements of this side chain. This is important because the specific conformation of the ligand when it binds to a target can significantly affect its activity. The simulations reveal the relative energies of different conformers, such as staggered and eclipsed forms, and the likelihood of their occurrence.
Analysis of Binding Dynamics: When applied to a ligand-target complex, MD simulations provide detailed insights into the stability of the binding. Several key parameters are analyzed from the MD trajectory to assess this stability:
Root Mean Square Deviation (RMSD): This metric measures the average deviation of the protein's backbone atoms or the ligand's atoms from their initial positions over the course of the simulation. A stable, low, and converging RMSD value for the ligand indicates that it remains securely bound in the active site. In contrast, a high and fluctuating RMSD suggests an unstable binding mode where the ligand may be dissociating. Studies on quinoline derivatives have used RMSD to confirm the stability of ligand-protein complexes.
Root Mean Square Fluctuation (RMSF): RMSF is calculated for each individual amino acid residue of the protein. It highlights which parts of the protein are flexible and which are rigid. High RMSF values in the residues of the binding pocket can indicate induced-fit effects, where the protein changes shape to accommodate the ligand. Conversely, low RMSF values for binding site residues suggest a stable and tight interaction.
Hydrogen Bond Analysis: MD simulations track the formation and breaking of hydrogen bonds between the ligand and the protein over time. The persistence of key hydrogen bonds throughout the simulation is a strong indicator of a stable and specific interaction. For example, simulations of quinoline derivatives have shown that a large number of stable intermolecular hydrogen bonds between the ligand and protein residues like Gln189 and Glu166 confirm a strong interaction.
Binding Free Energy Calculations: Techniques like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be applied to MD trajectories to estimate the binding free energy of the ligand-protein complex. This provides a more accurate prediction of binding affinity than docking scores alone, as it accounts for the dynamic nature of the system and solvation effects.
By combining these analyses, MD simulations provide a comprehensive understanding of how this compound behaves and how it maintains its interaction with a target protein, validating and refining the static predictions from molecular docking.
Table 3: Key Outputs from Molecular Dynamics Simulations
| Analysis Parameter | Information Provided | Implication for this compound Research |
| RMSD (Root Mean Square Deviation) | Stability of the ligand in the binding pocket and the overall protein structure. | Confirms if this compound remains stably bound to its target over time. |
| RMSF (Root Mean Square Fluctuation) | Flexibility of individual protein residues. | Identifies which parts of the target protein are involved in the interaction and how flexible they are. |
| Hydrogen Bond Occupancy | The percentage of simulation time a specific hydrogen bond exists. | Quantifies the strength and stability of key hydrogen bonds involving the quinoline nitrogen. |
| Radius of Gyration (Rg) | Compactness of the protein structure. | Indicates if the protein undergoes significant conformational changes upon ligand binding. |
| Solvent Accessible Surface Area (SASA) | The surface area of the molecule accessible to the solvent. | Shows how the propoxy group might be buried in a hydrophobic pocket, shielded from water. |
This table summarizes the main analytical metrics derived from MD simulations and their significance in evaluating the dynamic behavior and binding stability of a ligand-protein complex.
Biological Activity and Pharmacological Potential of 2 Propoxyquinoline Derivatives
Antimalarial Activity and Proposed Modes of Action
Quinoline-containing compounds have long been a cornerstone of antimalarial chemotherapy. nih.gov The proposed mechanism for many quinoline (B57606) derivatives, such as chloroquine, involves interfering with the detoxification of heme in the malaria parasite. nih.govmdpi.comdrugbank.com During its life cycle within red blood cells, the Plasmodium parasite digests hemoglobin, releasing toxic heme. mdpi.com The parasite normally polymerizes this heme into non-toxic hemozoin. mdpi.com Quinoline derivatives are thought to inhibit this polymerization process, leading to the accumulation of toxic heme and subsequent parasite death. nih.govmdpi.com
Derivatives of 2-propoxyquinoline have been investigated for their potential to combat drug-resistant strains of malaria. nih.govuj.edu.pl For instance, certain synthetic quinoline derivatives have demonstrated significant activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum. nih.govgoogle.com Some studies have shown that specific structural modifications, such as the introduction of hydrazine (B178648) or hydrazide groups, can enhance the antimalarial potency of quinoline derivatives while maintaining low cytotoxicity against human cell lines. nih.gov The lipophilicity of quinoline derivatives can also influence their mechanism and efficacy, with more lipophilic compounds potentially having alternative sites of action beyond the parasite's food vacuole. nih.gov
Anticancer Potential: Cellular Targets and Pathways
The quinoline scaffold is a key component in numerous compounds with demonstrated anticancer activity. benchchem.comresearchgate.net Derivatives of this compound have been explored for their potential to inhibit cancer cell growth through various mechanisms. ontosight.aiontosight.ai These mechanisms often involve targeting key cellular pathways and molecules essential for tumor progression.
One of the primary mechanisms of action for many quinoline-based anticancer agents is the inhibition of protein kinases, which are crucial enzymes in cell signaling pathways that regulate cell proliferation, survival, and metastasis. ontosight.ainih.gov For example, some quinoline derivatives have been found to be potent inhibitors of receptor tyrosine kinases like the epidermal growth factor receptor (EGFR), which is often overexpressed in cancer cells. benchchem.comnih.gov
Other proposed anticancer mechanisms for quinoline derivatives include:
Induction of Apoptosis: Many derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells. nih.govnih.govnih.gov This can be achieved through various pathways, including the activation of caspases and the generation of reactive oxygen species (ROS). nih.govnih.gov
Cell Cycle Arrest: Some compounds can halt the cell cycle at specific phases, such as the G2/M phase, preventing cancer cells from dividing. nih.govnih.gov
DNA Interaction: The ability to bind to DNA and interfere with DNA synthesis is another hallmark of some quinoline-based anticancer agents. researchgate.net
Targeting Tumor Suppressor Pathways: Research has explored compounds that are effective against cancer cells with mutations in tumor suppressor genes like p53. nih.gov
| Compound Class | Cellular Target/Pathway | Cancer Cell Lines | Key Findings |
| 2-Styrylquinolines | p53-independent apoptosis, ROS production | Colon cancer (HCT 116), other cancer cell lines with TP53 mutations | Induce cell cycle arrest and apoptosis. nih.gov |
| 2-Arylquinolines | KDM proteins | HeLa, PC3, MCF-7, SKBR-3 | Displayed selective cytotoxicity against certain cancer cell lines. rsc.org |
| 2H-Quinolinone derivatives | Apoptosis induction (caspase 3/7 activation), G2/M phase arrest | Breast (MCF-7), Liver (HepG-2) | Showed good cytotoxicity and selectivity toward cancer cells. nih.gov |
Antimicrobial and Antifungal Efficacy
Quinoline derivatives have demonstrated broad-spectrum activity against various microbial and fungal pathogens. benchchem.comontosight.airesearchgate.net The antimicrobial action of these compounds is often attributed to their ability to interfere with essential cellular processes in bacteria and fungi.
In terms of antibacterial activity, quinoline derivatives have been shown to be effective against both Gram-positive and Gram-negative bacteria. researchgate.netnih.gov Some have exhibited potency comparable to established antibiotics like ciprofloxacin. researchgate.net The mechanisms can involve the inhibition of key enzymes such as dihydrofolate reductase or DNA topoisomerases, which are vital for bacterial survival and replication. researchgate.net
The antifungal properties of quinoline derivatives have also been well-documented. nih.govnih.gov Certain this compound derivatives have shown efficacy against various Candida species, including drug-resistant strains. nih.govplos.org The proposed mechanisms for their antifungal action include:
Inhibition of hyphal formation in fungi like Candida albicans. nih.gov
Induction of reactive oxygen species (ROS) accumulation. nih.gov
Disruption of mitochondrial membrane potential. nih.gov
| Compound Class | Pathogen | Key Findings |
| Quinoline-2-one derivatives | Multidrug-resistant Gram-positive bacteria (e.g., MRSA) | Demonstrated significant antibacterial activity and biofilm inhibition. researchgate.net |
| Quinolone-chalcone derivatives | Candida albicans (including fluconazole-resistant strains) | Showed potent antifungal activity, especially when combined with fluconazole. nih.gov |
| 2-Aminobenzoic acid derivatives | Candida albicans | Exhibited synergistic antifungal effects when combined with fluconazole. mdpi.com |
Antiviral Properties, including Reverse Transcriptase Inhibition
The quest for novel antiviral agents has led to the investigation of quinoline derivatives for their ability to combat various viruses. researchgate.netontosight.ai A significant area of focus has been their potential as inhibitors of HIV-1 reverse transcriptase (RT), a critical enzyme for the replication of the human immunodeficiency virus. mdpi.com
Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a class of antiviral drugs that bind to a specific allosteric site on the HIV-1 RT, thereby inhibiting its function. ijpsr.comrsc.org Several this compound derivatives have been designed and synthesized with the aim of acting as potent NNRTIs. mdpi.com Molecular hybridization approaches, combining pharmacophoric features of existing NNRTIs, have been employed to create novel quinoline-based inhibitors. mdpi.com
For example, certain 2-phenylamino-4-phenoxyquinoline derivatives have shown promising inhibitory activity against HIV-1 RT, with some compounds exhibiting IC50 values comparable to the established NNRTI, nevirapine. mdpi.com Molecular docking studies suggest that these compounds interact with key amino acid residues within the NNRTI binding pocket of the enzyme. mdpi.com Furthermore, some of these derivatives have also displayed cytotoxic activity against various cancer cell lines, indicating a potential dual therapeutic application. mdpi.com
Anti-inflammatory and Immunomodulatory Effects
Quinoline and its derivatives have been recognized for their anti-inflammatory and immunomodulatory properties. researchgate.netontosight.ai These compounds can influence the inflammatory response by modulating the production of pro-inflammatory mediators and the activity of immune cells.
Research has shown that certain isoquinoline-1-carboxamide (B73039) derivatives can suppress the production of pro-inflammatory cytokines like interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated microglial cells. mdpi.com They can also inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes that play a key role in the inflammatory cascade. mdpi.com
The mechanism of action for these anti-inflammatory effects often involves the inhibition of key signaling pathways, such as the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways. mdpi.com By blocking these pathways, the quinoline derivatives can reduce the expression of inflammatory genes and the migration of immune cells to the site of inflammation. mdpi.com Some pyrimidine (B1678525) derivatives have also shown selective inhibition of COX-2, suggesting a more targeted anti-inflammatory action with potentially fewer side effects. nih.gov
Other Therapeutic Applications
The versatile scaffold of this compound has led to its exploration in a range of other therapeutic areas beyond those already discussed. ontosight.aiontosight.ai The inherent biological activity of the quinoline core structure makes it a valuable starting point for the development of drugs targeting various diseases. benchchem.comresearchgate.net
One notable area of investigation is in the treatment of neurodegenerative diseases, specifically transmissible spongiform encephalopathies (prion diseases). nih.gov Studies have shown that certain quinoline derivatives can inhibit the formation of the abnormal prion protein (PrPres), a key pathogenic molecule in these diseases. nih.gov In vivo studies in mouse models have demonstrated that some of these compounds can prolong the incubation period of the disease. nih.gov
High-Throughput Screening Methodologies in Drug Discovery
High-throughput screening (HTS) has revolutionized the drug discovery process by enabling the rapid testing of vast libraries of chemical compounds for biological activity. researchoutreach.orgdndi.orgnih.govjapsonline.com This automated technology allows researchers to screen hundreds of thousands of compounds per day, significantly accelerating the identification of potential drug candidates. researchoutreach.orgjapsonline.com
HTS is particularly valuable for identifying "hits"—compounds that exhibit a desired biological effect against a specific target, such as an enzyme or a cell-based assay. japsonline.commdpi.com These hits then undergo further optimization to become "leads," which are more potent and have better drug-like properties. japsonline.com
The development of this compound derivatives and other compound classes has benefited greatly from HTS methodologies. mdpi.com For instance, HTS has been used to screen large compound libraries to identify novel inhibitors of HIV-1 reverse transcriptase. mdpi.com The process typically involves:
Assay Development: Creating a robust and automated assay that can measure the activity of the target of interest.
Library Screening: Testing a large and diverse collection of compounds in the assay.
Hit Identification: Identifying the compounds that show significant activity.
Hit-to-Lead Optimization: Modifying the chemical structure of the hits to improve their potency, selectivity, and pharmacokinetic properties.
Fragment-based drug discovery (FBDD) is a related high-throughput screening method that uses smaller, less complex molecules ("fragments") to identify binding interactions with a target protein. researchoutreach.org This approach can be particularly effective for designing novel inhibitors. researchoutreach.org
Structure Activity Relationship Sar Studies of 2 Propoxyquinoline Analogues
Systematic Modification of the Propoxy Group and its Impact on Biological Activity
Systematic alterations to the propoxy group at the 2-position of the quinoline (B57606) ring can significantly modulate the pharmacological effects of the resulting analogues. The length, branching, and introduction of functional groups within this alkoxy chain can influence the compound's interaction with its biological target.
Research on various quinoline derivatives has demonstrated the importance of the alkoxy group's nature. For instance, in a series of 4-alkoxy-2-arylquinolines, the specific alkoxy group was found to be a key determinant of the molecule's bioactivity. nih.gov While direct SAR studies on the propoxy group of 2-propoxyquinoline are not extensively detailed in the provided results, general principles from related quinoline analogues can be inferred. For example, the introduction of a flexible alkylamino side chain at position-4 and an alkoxy group at position-7 of the quinoline nucleus has been shown to influence antiproliferative activity, with the length of the alkylamino side chain impacting potency. frontiersin.org
In the context of developing selective tau PET tracers, modifications to alkoxy side chains on the quinoline scaffold were crucial. researchgate.net Specifically, 2-arylquinoline derivatives with ¹⁸F-labeled side chains, including fluoropropoxy groups, were synthesized. researchgate.net The study revealed that these modifications significantly affected binding affinity and pharmacokinetic properties. researchgate.net For example, derivatives with an ¹⁸F-fluoropropoxy group displayed different clearance and accumulation profiles compared to those with other fluoroalkoxy groups. researchgate.net This underscores the principle that even subtle changes to the propoxy chain, such as the introduction of a fluorine atom, can have profound effects on the molecule's biological behavior.
Furthermore, studies on quinoline-carbonitrile derivatives have shown that substituents, including those on propoxy side chains, can alter properties like solubility and the ability to interact with biological targets. ontosight.ai For example, the compound 4-[(2,4-Dichloro-5-methoxyphenyl)amino]-6-methoxy-7-[3-(1-methyl-4-piperidinyl)propoxy]-3-quinolinecarbonitrile highlights how complex propoxy-containing side chains are utilized in designing bioactive molecules. ontosight.ai
The following table summarizes the conceptual impact of modifying the propoxy group based on general SAR principles observed in related quinoline series.
| Modification to Propoxy Group | Anticipated Impact on Biological Activity | Rationale |
| Chain Length Variation | Altered binding affinity and lipophilicity. | Longer or shorter chains may provide better or worse fit into a target's binding pocket and will change the overall hydrophobicity of the molecule. |
| Introduction of Branching | Potential increase in steric hindrance, possibly affecting binding. | Bulky groups can either enhance binding through specific interactions or reduce it by preventing access to the binding site. frontiersin.org |
| Addition of Polar Groups (e.g., -OH, -NH2) | Increased hydrophilicity, potentially altering solubility and target interactions. | Polar groups can form hydrogen bonds, which may be crucial for binding to a biological target. |
| Introduction of Halogens (e.g., -F) | Modified electronic properties and metabolic stability. | Fluorine substitution can block metabolic oxidation and alter the acidity of nearby protons, influencing interactions. researchgate.net |
Influence of Substituents on the Quinoline Ring on Pharmacological Profiles
The substitution pattern on the quinoline ring itself is a powerful determinant of the pharmacological profile of this compound analogues. The position, number, and nature of substituents can drastically alter a compound's efficacy and selectivity.
SAR studies on various quinoline derivatives have consistently shown that substituents at different positions of the quinoline ring can enhance pharmacological efficacy. nih.gov For anticancer activity, the presence of a hydroxyl or methoxy (B1213986) group at position 7 and a substituent at position 4 can improve potency. orientjchem.org Similarly, for antibacterial activity, a fluorine atom at position 6 has been shown to be beneficial. orientjchem.org
In a series of 8-hydroxy quinolines, substitution at the 7-position of the quinoline ring with an aromatic group led to good inhibitory activity against matrix metalloproteinases. doi.org For quinoline-based c-Met kinase inhibitors, substitutions on a phenyl ring attached to the quinoline core, particularly with fluorine at specific positions, had a great effect on anticancer activity. doi.org Furthermore, the presence of electron-withdrawing and electron-donating groups at different positions of the quinoline ring has been found to be necessary for anticancer activity in certain series. doi.org
The table below illustrates how different substituents on the quinoline ring can influence the biological activity of quinoline derivatives, providing a framework for understanding potential effects on this compound analogues.
| Position on Quinoline Ring | Type of Substituent | Observed Impact on Biological Activity (in various quinoline series) | Reference |
| Position 4 | Various substituents | Can enhance anticancer potency. | orientjchem.org |
| Position 6 | Fluorine atom | Can significantly enhance antibacterial activity. | orientjchem.org |
| Position 6 | Methyl group | Influenced anticancer activity in a series of imidazole-quinoline hybrids. | doi.org |
| Position 7 | Hydroxyl or Methoxy group | Can improve antitumor activity. | orientjchem.org |
| Position 7 | Aromatic ring | Indicated good activity in 8-hydroxy quinoline anticancer agents. | doi.org |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
QSAR studies involve calculating various molecular descriptors that quantify different aspects of a molecule's structure, such as its electronic, thermodynamic, and topological properties. dergipark.org.trimist.ma These descriptors are then used to build a predictive model through statistical methods like multiple linear regression (MLR), multiple nonlinear regression (MNLR), or artificial neural networks (ANN). imist.ma
A typical QSAR study involves the following steps:
Data Set Selection : A series of structurally related compounds with known biological activities is chosen. ijaems.com
Descriptor Calculation : Various physicochemical and structural parameters (descriptors) are calculated for each molecule. imist.ma
Model Development : A mathematical model is created using statistical methods to correlate the descriptors with the biological activity. imist.ma
Model Validation : The model's predictive power is rigorously tested to ensure its reliability. nih.gov
The following table presents a conceptual overview of descriptors commonly used in QSAR studies of quinoline derivatives and their potential relevance.
| Descriptor Type | Example Descriptors | Potential Relevance to Biological Activity |
| Electronic | Dipole moment, HOMO-LUMO energies, Electronegativity | Influences electrostatic interactions and reactivity with the target. dergipark.org.tr |
| Steric/Topological | Molecular Volume, Surface Area, Branching Index | Relates to the size and shape of the molecule, affecting its fit in the binding site. researchgate.net |
| Hydrophobic | LogP (Octanol-water partition coefficient) | Describes the lipophilicity of the molecule, which impacts membrane permeability and binding to hydrophobic pockets. ijaems.com |
| Thermodynamic | Enthalpy of formation, Entropy | Relates to the stability and energetics of the molecule and its interactions. dergipark.org.tr |
Ligand-Based and Structure-Based Drug Design Strategies
Both ligand-based and structure-based drug design are powerful computational strategies employed in the discovery and optimization of novel therapeutic agents, including analogues of this compound. nih.govvbspu.ac.in
Ligand-Based Drug Design (LBDD) is utilized when the three-dimensional structure of the biological target is unknown. vbspu.ac.inunpad.ac.id This approach relies on the knowledge of molecules (ligands) that are known to bind to the target. vbspu.ac.in Key LBDD methods include:
Pharmacophore Modeling : This involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to be active. slideshare.netnih.gov This pharmacophore model can then be used to screen large databases for new molecules that fit the model. unpad.ac.id
Quantitative Structure-Activity Relationship (QSAR) : As detailed in the previous section, QSAR develops mathematical models to predict the activity of new compounds based on the properties of known active molecules. nih.govunpad.ac.id
Similarity Searching : This method identifies new potential ligands by searching for molecules that are structurally similar (in 2D or 3D) to known active compounds. fiveable.me
Structure-Based Drug Design (SBDD) is employed when the 3D structure of the target protein or receptor is available, typically from X-ray crystallography or NMR spectroscopy. vbspu.ac.inextrapolations.com The primary SBDD technique is:
Molecular Docking : This computational method predicts the preferred orientation and binding affinity of a ligand when it interacts with a target protein. slideshare.net It allows for the virtual screening of large compound libraries to identify those that are most likely to bind to the target's active site. slideshare.net SBDD can provide detailed insights into the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein, guiding the rational design of more potent and selective inhibitors. fiveable.me
These two approaches are not mutually exclusive and can be used in a complementary fashion. fiveable.meextrapolations.com For example, a pharmacophore model derived from LBDD can be used to guide the docking of compounds in SBDD. fiveable.me For this compound analogues, LBDD could be used to build a pharmacophore model based on a series of active compounds. This model would highlight the key features, such as the quinoline nitrogen, the propoxy group, and any other critical substituents, required for activity. Subsequently, if the target structure is known, SBDD could be used to dock these analogues into the active site to understand their binding mode and to design modifications that enhance these interactions.
The table below compares the two drug design strategies.
| Feature | Ligand-Based Drug Design (LBDD) | Structure-Based Drug Design (SBDD) |
| Primary Requirement | A set of known active and inactive ligands. vbspu.ac.in | 3D structure of the biological target. vbspu.ac.in |
| Core Principle | The "similar property principle": similar molecules have similar activities. nih.gov | Utilizes the shape and properties of the target's binding site for rational design. extrapolations.com |
| Key Methods | QSAR, Pharmacophore Modeling, Similarity Searching. unpad.ac.idfiveable.me | Molecular Docking, De Novo Design. vbspu.ac.inslideshare.net |
| Main Application | Used when the target structure is unknown. unpad.ac.id | Used when the target structure is known. extrapolations.com |
| Output | A model (QSAR or pharmacophore) that predicts activity. slideshare.net | A predicted binding pose and affinity score for a ligand-target complex. slideshare.net |
Advanced Analytical Methodologies for 2 Propoxyquinoline Research
Advanced Chromatographic Separations (e.g., UPLC, SFC, Capillary Electrophoresis)
Modern chromatographic techniques offer significant advantages in terms of speed, resolution, and efficiency for the analysis of quinoline (B57606) compounds.
Ultra-Performance Liquid Chromatography (UPLC) has emerged as a powerful tool, enhancing separation quality and reducing analysis time compared to conventional High-Performance Liquid Chromatography (HPLC). austinpublishinggroup.comnih.gov UPLC systems utilize columns with sub-2µm particles, operating at high pressures to achieve superior resolution and sensitivity. austinpublishinggroup.com This technique is particularly valuable for the rapid and simultaneous analysis of multiple compounds, such as in the case of proton pump inhibitors, where a mixture of different drugs can be separated and quantified in under five minutes. nih.gov The primary benefits of UPLC include shorter run times, reduced solvent consumption, and greater peak resolution, making it an economical and efficient method for pharmaceutical analysis. nih.gov
Supercritical Fluid Chromatography (SFC) presents an alternative separation technique that uses a supercritical fluid, such as carbon dioxide, as the mobile phase. metwarebio.com SFC combines some of the advantages of both gas and liquid chromatography and is particularly effective for chiral separations, a crucial aspect in the analysis of many pharmaceutical compounds. metwarebio.com
Capillary Electrophoresis (CE) provides a high-throughput and cost-effective solution for separating charged molecules with minimal sample consumption. mdpi.comrsc.org This technique separates ions based on their electrophoretic mobility in an electric field. Different variants of CE, such as Capillary Zone Electrophoresis (CZE) and Micellar Electrokinetic Capillary Chromatography (MEKC), have been successfully applied to the separation of quinoline derivatives. rsc.org For instance, CZE has been optimized for the quantitative determination of quinoline-2-thione and 8-mercaptoquinoline (B1208045) hydrochloride, achieving detection limits in the microgram per milliliter range. rsc.org Non-aqueous capillary electrophoresis (NACE) is a useful alternative for analytes that are insoluble or only partially soluble in water. rsc.org Furthermore, the use of chiral selectors, like cyclodextrins, in CE allows for the effective enantiomeric separation of chiral quinoline-based compounds. mdpi.com
| Technique | Principle | Key Advantages | Relevant Application for Quinoline Derivatives |
|---|---|---|---|
| Ultra-Performance Liquid Chromatography (UPLC) | Separation based on partitioning between a liquid mobile phase and a solid stationary phase with sub-2µm particles under high pressure. austinpublishinggroup.comnih.gov | High resolution, speed, and sensitivity; reduced solvent consumption. austinpublishinggroup.comnih.gov | Rapid, simultaneous analysis of multiple quinoline-based drugs and their metabolites. nih.gov |
| Supercritical Fluid Chromatography (SFC) | Separation using a supercritical fluid as the mobile phase. metwarebio.com | Combines advantages of GC and LC; effective for chiral separations. metwarebio.com | Enantioselective separation of chiral quinoline compounds. metwarebio.com |
| Capillary Electrophoresis (CE) | Separation of ions based on their electrophoretic mobility in an electric field. mdpi.comrsc.org | High throughput, minimal sample consumption, cost-effective. mdpi.com | Quantitative analysis and chiral separation of quinoline derivatives. mdpi.comrsc.org |
Hyphenated Techniques for Complex Mixture Analysis (LC-MS/MS, GC-MS/MS, LC-NMR)
The coupling of chromatographic separation with powerful detection methods like mass spectrometry and nuclear magnetic resonance spectroscopy provides unparalleled capabilities for analyzing complex mixtures containing 2-Propoxyquinoline and related compounds.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a cornerstone for the sensitive and selective quantification of compounds in intricate matrices. UPLC-MS/MS, for example, combines the high separation power of UPLC with the specificity of tandem mass spectrometry, allowing for the detection of trace levels of contaminants or metabolites. measurlabs.comwaters.com This technique is particularly useful for analyzing large, complex biomolecules by fragmenting them at multiple stages. measurlabs.com The use of multiple reaction monitoring (MRM) in LC-MS/MS enhances selectivity and sensitivity, enabling the unambiguous quantification of target analytes by monitoring specific precursor-to-product ion transitions. waters.com
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) is another robust technique, especially for volatile and semi-volatile compounds. thermofisher.comrestek.com It offers excellent separation and low detection limits for the analysis of multiple chemicals simultaneously. nih.gov The use of selected reaction monitoring (SRM) in GC-MS/MS provides superior secondary separation, making it possible to analyze a large number of compounds in a single run, even those that co-elute chromatographically. restek.com
Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR) offers the distinct advantage of providing detailed structural information of analytes directly after chromatographic separation. nih.govamazonaws.com This technique is invaluable for the identification of unknown metabolites and impurities in complex mixtures like bile or microsomal incubations. nih.gov While LC-MS provides molecular weight information, LC-NMR can elucidate the complete chemical structure, including the stereochemistry of the molecule. nih.govnih.gov For instance, LC-NMR has been instrumental in identifying novel metabolites of quinoline-containing drug candidates by providing detailed 1H NMR spectra of the separated compounds. nih.gov
| Technique | Principle | Strengths in this compound Research | Example Application |
|---|---|---|---|
| LC-MS/MS | Combines liquid chromatography for separation with tandem mass spectrometry for detection and quantification based on mass-to-charge ratio and fragmentation patterns. measurlabs.comwaters.com | High sensitivity and selectivity for trace-level analysis in complex biological and environmental samples. measurlabs.comwaters.com | Quantifying trace levels of perfluorinated compounds, adaptable for quinoline derivative contaminants. waters.com |
| GC-MS/MS | Couples gas chromatography for separating volatile compounds with tandem mass spectrometry for highly selective detection. restek.comnih.gov | Excellent for multi-residue analysis of volatile and semi-volatile quinoline derivatives and related environmental pollutants. thermofisher.com | High-throughput analysis of over 200 pesticides in a single run. restek.com |
| LC-NMR | Integrates liquid chromatography with nuclear magnetic resonance spectroscopy to provide structural elucidation of separated compounds. nih.govamazonaws.com | Direct identification of unknown metabolites and impurities without the need for isolation. nih.gov | Identification of novel metabolites of a quinoline-based multidrug resistance modulator in rat bile and human liver microsomal incubations. nih.gov |
Biosensors and Electrochemical Methods for Real-Time Monitoring
Biosensors and electrochemical methods are emerging as promising tools for the rapid and real-time detection of quinoline compounds. mdpi.com These analytical devices combine a biological recognition element with a transducer to produce a measurable signal upon interaction with the target analyte. mdpi.com
Electrochemical biosensors , in particular, have seen significant advancements, offering a platform for fast and accurate point-of-care detection. mdpi.com These sensors often utilize antibodies (immunosensors) or other biological molecules as the recognition element. mdpi.com For instance, immunosensors have been developed for the detection of quinolone antibiotics, demonstrating high affinity and specificity for their target analytes. mdpi.com
The development of novel materials, such as nanoparticles, has further enhanced the performance of these sensors. Lanthanum oxide nanoparticles, for example, have been incorporated into an immunosensor design to detect trace amounts of ciprofloxacin, a quinolone antibiotic. mdpi.com
While research has demonstrated the potential of biosensors to detect quinolones in complex samples at relevant concentrations, challenges related to the complexity of sensor functionalization and reproducibility have limited their widespread real-world application. mdpi.com
Electrochemical methods, such as potentiodynamic polarization and electrochemical impedance spectroscopy, have also been employed to study the behavior of quinoline derivatives, for example, as corrosion inhibitors. najah.edu These techniques provide insights into the adsorption mechanisms and protective properties of these compounds on metal surfaces. najah.edu
Mass Spectrometry Imaging for Biological Distribution Studies
Mass Spectrometry Imaging (MSI) is a powerful, label-free technique that allows for the visualization of the spatial distribution of molecules within biological tissues. nih.govfrontiersin.org This method generates a chemical map by acquiring mass spectra at discrete locations across a sample surface, providing a two-dimensional ion image for specific mass-to-charge ratios. nih.govencyclopedia.pub
MSI is particularly valuable for studying the distribution of drugs and their metabolites in tissues, offering insights into pharmacokinetics and pharmacodynamics at a microscopic level. researchgate.net Different MSI techniques, such as Matrix-Assisted Laser Desorption/Ionization (MALDI) and Desorption Electrospray Ionization (DESI), can be utilized depending on the specific application and the nature of the molecules being analyzed. researchgate.net
For instance, MALDI-MSI has been used to unmask and image the distribution of synthetic small molecule pharmaceuticals and naturally occurring alkaloids directly from biological tissue sections. researchgate.net Similarly, DESI-MSI has been applied to study the spatiotemporal distribution of multiple alkaloids in different plant organs, revealing how their localization changes with the plant's development. frontiersin.org The ability to visualize the distribution of quinoline-based compounds and their metabolites within tissues can provide crucial information for understanding their biological activity and potential sites of action. windows.net
Automation and Miniaturization in Analytical Protocols
The trends of automation and miniaturization are significantly impacting analytical chemistry, leading to the development of more efficient, cost-effective, and environmentally friendly methods. cnr.itchimia.ch
Automation in analytical processes, from sample preparation to data analysis, enhances throughput and reproducibility. newdrugapprovals.org Automated systems can perform repetitive tasks with high precision, reducing the potential for human error and freeing up researchers' time for more complex aspects of their work. The automation of process control is particularly relevant in the pharmaceutical industry for ensuring product quality and consistency. newdrugapprovals.org
Miniaturization involves scaling down the entire analytical process, including sample preparation, separation, and detection. cnr.itchimia.ch This approach, often realized through microfluidic "lab-on-a-chip" systems, offers numerous advantages:
Reduced consumption: Smaller volumes of samples, reagents, and solvents are required, leading to lower costs and less waste. cnr.it
Faster analysis: Miniaturized systems often have shorter analysis times due to smaller diffusion distances and faster heat transfer. chimia.ch
Improved performance: In some cases, miniaturization can lead to higher separation efficiency and sensitivity. chimia.ch
Portability: The development of smaller, more compact analytical instruments allows for on-site and real-time analysis. theanalyticalscientist.com
Microfluidic devices can integrate multiple analytical steps onto a single chip, enabling highly parallelized assays with drastically increased throughput. nih.gov These miniaturized systems are finding applications in a wide range of fields, including single-cell analysis, high-throughput screening, and environmental monitoring. theanalyticalscientist.comnih.gov The application of these principles to the analysis of this compound can lead to the development of rapid, high-throughput screening methods and portable devices for in-field detection.
Future Directions and Emerging Research Avenues for 2 Propoxyquinoline
Integration of Artificial Intelligence and Machine Learning in Drug Design and Discovery
The advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing the landscape of drug discovery and development. researchgate.netdndi.orgsnmjournals.org These technologies offer the potential to significantly accelerate the identification of novel drug candidates, optimize their properties, and predict their behavior, thereby reducing the time and cost of research and development. researchgate.netx-mol.comyorku.ca For quinoline (B57606) derivatives like 2-propoxyquinoline, AI and ML can be applied across the entire discovery pipeline.
Key Applications of AI/ML in this compound Research:
De Novo Molecular Design: Generative AI models can design novel this compound derivatives with optimized properties. These models, such as generative adversarial networks (GANs) and recurrent neural networks (RNNs), can learn from vast datasets of existing molecules to propose new structures with enhanced potency, selectivity, and favorable pharmacokinetic profiles. researchgate.netresearchgate.net
Predictive Modeling: Machine learning algorithms can build predictive models for various properties of this compound analogs. This includes predicting their biological activity against specific targets (e.g., kinases, microbial enzymes), as well as their absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. jns.edu.af Such predictions allow for the early-stage filtering of compounds that are unlikely to succeed, focusing resources on the most promising candidates. mdpi.com
Target Identification and Validation: AI can analyze complex biological data, including genomics, proteomics, and clinical data, to identify and validate new biological targets for which this compound derivatives may be effective. This can help in repurposing the scaffold for new indications. researchgate.net
Structure-Activity Relationship (SAR) Analysis: AI tools can analyze SAR data from a series of this compound derivatives to identify the key structural features that govern their biological activity. researchgate.net This understanding can guide the rational design of more potent and selective compounds. For instance, a study on quinoline-based compounds used a 3D-QSAR model to analyze the structural characteristics beneficial for enhancing anti-gastric cancer properties, leading to the design of new, more active derivatives. mdpi.com
The integration of AI and ML into the research of this compound and its derivatives holds immense promise for accelerating the discovery of new therapeutic agents. snmjournals.org By leveraging these powerful computational tools, researchers can navigate the vast chemical space more efficiently and design novel compounds with a higher probability of clinical success. x-mol.com
Development of Targeted Drug Delivery Systems Utilizing this compound Derivatives
Targeted drug delivery systems are designed to increase the concentration of a therapeutic agent at the site of action while minimizing its exposure to non-target tissues. jns.edu.afopenaccessjournals.com This approach can enhance efficacy and reduce off-target side effects. For this compound and its derivatives, the development of targeted delivery systems is a crucial area of research to unlock their full therapeutic potential, especially for indications like cancer.
Strategies for Targeted Delivery of this compound Derivatives:
Nanoparticle-Based Systems: Encapsulating this compound derivatives within nanoparticles, such as liposomes, polymeric nanoparticles, or dendrimers, can improve their solubility, stability, and pharmacokinetic profile. openaccessjournals.com These nanoparticles can be further functionalized with targeting ligands (e.g., antibodies, peptides) that recognize and bind to specific receptors overexpressed on diseased cells, leading to targeted drug release. mdpi.com
Stimuli-Responsive Systems: These are "smart" delivery systems that release their drug payload in response to specific internal or external stimuli present at the target site. openaccessjournals.comrsc.org For example, a pH-sensitive nanoparticle carrying a this compound derivative could be designed to release the drug specifically in the acidic microenvironment of a tumor. Other triggers can include temperature, enzymes, or light. openaccessjournals.com
Prodrug Approach: A prodrug is an inactive or less active form of a drug that is converted to the active form in the body, often at the target site. mdpi.com A this compound derivative could be modified into a prodrug that is activated by a specific enzyme that is abundant in the target tissue, thereby achieving targeted drug release.
The development of targeted drug delivery systems for this compound derivatives is a promising strategy to enhance their therapeutic index. By ensuring that the drug reaches its intended target in sufficient concentration, these advanced formulations can lead to more effective and safer treatments. jns.edu.af
Exploration of Novel Biological Targets and Polypharmacology
The traditional "one drug, one target" paradigm is increasingly being challenged by the concept of polypharmacology, which involves designing drugs that can modulate multiple targets simultaneously. researchgate.net This approach can be particularly beneficial for complex diseases like cancer, where multiple signaling pathways are often dysregulated. Quinoline derivatives are known to interact with a variety of biological targets, making them excellent candidates for the development of polypharmacological agents. mdpi.comnih.gov
Avenues for Exploring Polypharmacology of this compound:
Kinase Inhibition: Many quinoline derivatives have been identified as inhibitors of various protein kinases, which are key regulators of cellular processes and are often implicated in cancer. nih.govmdpi.com Research could focus on designing this compound derivatives that can simultaneously inhibit multiple kinases involved in tumor growth and proliferation, such as EGFR, VEGFR, and CDK8/19. nih.govnih.gov
Dual-Targeting Agents: By combining the this compound scaffold with other pharmacophores, it may be possible to create hybrid molecules that act on two distinct biological targets. capes.gov.br For example, a hybrid molecule could be designed to inhibit a key cancer-related enzyme while also blocking a drug efflux pump, thereby overcoming drug resistance.
Systems Biology Approaches: Integrating data from genomics, proteomics, and transcriptomics can help to identify networks of interacting targets that are critical for a particular disease. This information can then be used to design this compound-based polypharmacological agents that can modulate these networks for a more effective therapeutic outcome.
The exploration of novel biological targets and the rational design of polypharmacological agents based on the this compound scaffold represent a sophisticated approach to drug discovery. By hitting multiple sensitive nodes in a disease network, these multi-targeted drugs have the potential for higher efficacy and a lower likelihood of developing resistance. researchgate.net
Sustainable and Scalable Synthetic Approaches
The development of sustainable and scalable synthetic methods is crucial for the environmentally friendly and cost-effective production of pharmaceuticals. rsc.orgresearchgate.netijpsjournal.com Traditional methods for quinoline synthesis often involve harsh reaction conditions, toxic reagents, and the generation of significant waste. rsc.org Therefore, a key area of future research for this compound is the development of greener synthetic routes.
Green Chemistry Strategies for this compound Synthesis:
Catalytic Methods: The use of efficient and recyclable catalysts can significantly improve the sustainability of chemical reactions. For quinoline synthesis, various green catalysts, including p-toluenesulfonic acid and cerium nitrate, have been explored. researchgate.net Research could focus on developing novel catalysts that can facilitate the synthesis of this compound with high yield and selectivity under mild conditions.
Electrosynthesis: Electrochemically assisted reactions, such as the Friedländer reaction, offer a sustainable alternative to traditional methods. rsc.orgrsc.org These methods use electricity as a reagent, operate under mild conditions, and can achieve high conversion rates with excellent atom economy. rsc.org
Microwave and Ultrasound-Assisted Synthesis: The use of microwave or ultrasound irradiation can significantly reduce reaction times and energy consumption compared to conventional heating methods. ijpsjournal.commdpi.com These techniques have been successfully applied to the synthesis of quinoline derivatives and could be adapted for the production of this compound. mdpi.com
Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives, such as water or ethanol (B145695), is a key principle of green chemistry. researchgate.net Research into the synthesis of this compound in such solvents would be a significant step towards a more sustainable manufacturing process.
By embracing the principles of green chemistry, the synthesis of this compound can be made more efficient, cost-effective, and environmentally friendly, which is essential for its potential large-scale production as a pharmaceutical intermediate or active ingredient.
Collaborative Research Strategies for Translational Studies
Translational research aims to bridge the gap between basic scientific discoveries and their application in clinical practice. For a compound like this compound, successful translation from a laboratory curiosity to a clinically useful agent requires a concerted effort from researchers across different disciplines and institutions. nih.gov Collaborative research strategies are therefore essential to advance its development.
Models for Collaborative Research on this compound:
Academia-Industry Partnerships: Collaborations between academic research groups and pharmaceutical companies can leverage the complementary strengths of both partners. yorku.canih.gov Academia often excels in basic research and target discovery, while industry provides the resources and expertise for drug development, clinical trials, and commercialization. nih.gov Such partnerships can accelerate the development of this compound-based therapies. yorku.ca
Interdisciplinary Consortia: Bringing together experts from various fields, such as medicinal chemistry, pharmacology, toxicology, and clinical medicine, can foster a more comprehensive and integrated approach to the study of this compound. acs.org These consortia can tackle complex research questions that would be difficult for a single research group to address.
Open Science and Data Sharing: Openly sharing research data and findings can accelerate scientific progress by allowing other researchers to build upon existing knowledge. schrodinger.com Initiatives that promote data sharing for quinoline derivatives can help to avoid redundant research efforts and facilitate a more collaborative research environment.
Public-Private Partnerships: Organizations like the Drugs for Neglected Diseases initiative (DNDi) and Medicines for Malaria Venture (MMV) have successfully used public-private partnership models to develop new drugs for diseases that disproportionately affect low- and middle-income countries. dndi.org Similar models could be employed to investigate the potential of this compound for treating neglected diseases.
Collaborative research is a powerful engine for innovation in drug discovery. By fostering partnerships and breaking down silos between different research sectors, the development of promising compounds like this compound can be significantly expedited, ultimately benefiting patients in need. nih.gov
Q & A
Q. How can mixed-methods approaches enhance understanding of this compound’s applications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
